CID 131876699
Description
Sodium 3-iodobenzoate (C7H4IO2Na) is the sodium salt of 3-iodobenzoic acid, characterized by an iodine substituent at the meta position of the benzene ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for radioiodination agents . Its iodine atom confers unique electronic and steric properties, making it valuable in catalysis and medicinal chemistry. For instance, it serves as a critical intermediate in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation and in the development of residualizing agents for radioiodinated monoclonal antibodies .
Properties
CAS No. |
2532-18-5 |
|---|---|
Molecular Formula |
C7H5INaO2 |
Molecular Weight |
271.01 g/mol |
IUPAC Name |
sodium;3-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10); |
InChI Key |
STVORONEOZZLRX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
2532-18-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
618-51-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-iodo-, sodium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-iodo-, sodium salt typically involves the diazotization of m-aminobenzoic acid followed by treatment with potassium iodide in an acidic solution . Another method involves the reaction of m-iodobenzoic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of benzoic acid, m-iodo-, sodium salt often involves large-scale diazotization reactions, followed by iodination and neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
sodium;3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Reduced forms of benzoic acid.
Scientific Research Applications
sodium;3-iodobenzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, m-iodo-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity . The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substrate Specificity in Enzymatic Systems
Sodium 3-iodobenzoate exhibits distinct behavior in enzymatic reactions compared to structurally analogous halobenzoates (e.g., 3-chloro-, 3-bromo-, and 3-methylbenzoate). In studies with Ralstonia eutropha B9, benzoate dioxygenase showed significantly reduced activity toward 3-iodobenzoate compared to smaller substituents like chlorine or bromine. Despite similar electronic properties (partial charge at C(2)–H), the larger atomic radius of iodine (1.98 Å vs. 1.81 Å for bromine) causes steric hindrance, limiting enzymatic turnover . Conversely, 3-methylbenzoate, despite its bulk, demonstrated higher activity due to favorable hydrophobic interactions with the enzyme’s active site .
Competitive Inhibition in Dehalogenation
In anaerobic dehalogenation assays using Desulfomonile tiedjei cell extracts, 3-iodobenzoate acted as a potent competitive inhibitor. It reduced the dehalogenation rate of 3-chlorobenzoate by 65% and 3,5-dichlorobenzoate by 48%, suggesting stronger binding affinity to the enzyme’s active site . The inhibition hierarchy was:
3-iodobenzoate > 3,5-dichlorobenzoate > 3-chlorobenzoate
This contrasts with the metabolic hierarchy, where 3-chlorobenzoate is preferentially dehalogenated over the bulkier 3-iodo derivative .
Radioiodination and Cellular Retention
When compared to N-succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC), sodium 3-iodobenzoate derivatives like N-succinimidyl 3-iodobenzoate (SIB) showed inferior intracellular retention in radioiodinated antibodies. SIPC-labeled antibodies retained 28.1% of low molecular weight catabolites within lysosomes (vs. 7.6% for SIB), attributed to the positive charge on SIPC’s pyridine ring enhancing lysosomal trapping .
Data Tables
Table 1: Physicochemical Properties of Sodium 3-Iodobenzoate and Analogs
| Compound | Molecular Weight (g/mol) | Substituent Radius (Å) | LogP<sup>a</sup> | Enzymatic Activity (%)<sup>b</sup> |
|---|---|---|---|---|
| Sodium 3-iodobenzoate | 248.02 | 1.98 (I) | 2.31 | <5 |
| Sodium 3-bromobenzoate | 221.00 | 1.81 (Br) | 1.89 | 50 |
| Sodium 3-chlorobenzoate | 176.57 | 1.75 (Cl) | 1.45 | 65 |
| Sodium 3-methylbenzoate | 158.15 | 2.04 (CH3) | 1.20 | 80 |
<sup>a</sup> Predicted using ChemAxon.
<sup>b</sup> Relative activity in benzoate dioxygenase assays .
Table 2: Dehalogenation Inhibition by 3-Iodobenzoate
| Substrate | Dehalogenation Rate (nmol/min/mg protein) | Inhibition by 3-Iodobenzoate (%) |
|---|---|---|
| 3-Chlorobenzoate | 12.4 ± 0.8 | 65 |
| 3,5-Dichlorobenzoate | 8.7 ± 0.5 | 48 |
Data from Desulfomonile tiedjei cell extracts .
Key Research Findings
- Steric vs. Electronic Effects : The reduced enzymatic activity of 3-iodobenzoate is primarily steric, whereas its inhibitory potency in dehalogenation stems from electronic factors (stronger halogen-bonding interactions) .
- Synthetic Flexibility : The stability of the C–I bond under transition-metal catalysis enables sequential functionalization, a unique advantage over chloro/bromo analogs .
- Biological Applications : While less effective than SIPC in radioiodination, sodium 3-iodobenzoate derivatives remain critical for antibody labeling due to their ease of synthesis and compatibility with residualizing agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
